REACTION_CXSMILES
|
[N:1]([CH:4]([CH:6]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:5])=[N+]=[N-]>CO.Cl.O=[Pt]=O>[NH2:1][CH:4]([CH:6]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:5]
|
Type
|
CUSTOM
|
Details
|
the solution was stirred under H2 atmosphere for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a pad of CELITE diatomaceotis earth
|
Type
|
WASH
|
Details
|
the pad was rinsed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |